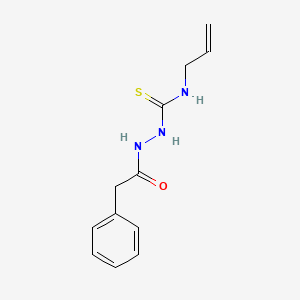

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

Description

N-Allyl-2-(phenylacetyl)hydrazinecarbothioamide is a thiourea derivative characterized by an allyl group attached to the nitrogen atom of the hydrazinecarbothioamide backbone and a phenylacetyl substituent at the 2-position. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol (CAS: 18233-36-8) . The compound is synthesized via reactions involving allyl isothiocyanate and substituted acetohydrazides, typically under reflux conditions in solvents like dioxane or ethanol .

Properties

IUPAC Name |

1-[(2-phenylacetyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-13-12(17)15-14-11(16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUNQZOKCDTBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with phenylacetylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Allyl isothiocyanate} + \text{Phenylacetylhydrazine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the allyl or phenylacetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-(phenylacetyl)hydrazinecarboxamide, while reduction may produce N-allyl-2-(phenylacetyl)hydrazine .

Scientific Research Applications

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-allyl-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Diversity: The phenylacetyl group in the target compound is replaced with phenoxyacetyl, phosphorylated acetyl, or heterocyclic moieties (e.g., indole, pyrimidine) in analogues. These substitutions alter electronic properties, solubility, and biological interactions .

- Synthetic Yields : Phosphorylated derivatives exhibit high cyclization yields (90%), while fluorinated indole derivatives achieve moderate yields (74%) . Allyl isothiocyanate is a common reagent in synthesizing these analogues .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The target compound’s carbonyl (C=O) and thiourea (C=S) stretches are expected near 1680–1700 cm⁻¹ and 1250–1300 cm⁻¹, respectively.

- Melting Points: Fluorinated derivatives (e.g., 219–220°C ) generally exhibit higher melting points than non-halogenated analogues due to increased molecular rigidity and intermolecular interactions.

Key Insights :

- Fluorination and Bioactivity : The introduction of fluorine in indole derivatives enhances antiviral efficacy, likely due to improved membrane permeability and metabolic stability .

- Heterocyclic Moieties : Pyrimidine-containing analogues show specificity against tuberculosis, suggesting that heterocyclic groups modulate target binding .

Conformational and Computational Studies

- Conformational Flexibility : Molecular mechanics studies on fluorinated indole derivatives (e.g., N-Allyl-2-(5-fluoro-2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)hydrazinecarbothioamide) reveal multiple energy minima, indicating adaptability in binding to biological targets .

- Nonlinear Optical (NLO) Properties: Hydrazinecarbothioamide derivatives with pyridyl groups exhibit significant NLO activity, making them candidates for optoelectronic applications .

Biological Activity

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various sources to provide a comprehensive overview.

This compound is classified as a hydrazine derivative with the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 238.32 g/mol

This compound features a thioamide functional group, which is significant for its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Notably, research indicates that derivatives of hydrazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against Hep G2 hepatocellular carcinoma and MCF-7 breast carcinoma cell lines, suggesting that this compound may possess similar properties due to its structural analogies .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer progression. Hydrazine derivatives are known to interact with cellular targets, potentially leading to apoptosis in cancer cells. The exact pathway remains an area for further investigation.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetyl hydrazine with suitable allylating agents under controlled conditions. The process can be optimized through various multicomponent reactions (MCRs), which enhance yield and purity.

Cytotoxicity Evaluation

One study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response, where higher concentrations resulted in increased cell death. The IC50 values were determined for several cell lines, demonstrating significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| Hep G2 | 25 |

| MCF-7 | 30 |

| HeLa | 28 |

This table summarizes the cytotoxicity data obtained from the study, illustrating the compound's effectiveness against various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.